molecular formula C20H15Cl2N5OS B15043302 (4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15043302
M. Wt: 444.3 g/mol
InChI Key: FIROSMWRQRLVLV-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a thiazole ring, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the hydrazone intermediate: This involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Cyclization: The hydrazone intermediate undergoes cyclization with a thiazole derivative to form the pyrazolone core.

    Final modifications: Additional steps may include methylation or other functional group modifications to achieve the desired final structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylhydrazine: Shares the dichlorophenyl group but lacks the thiazole and pyrazolone structures.

    4-Methylphenylthiazole: Contains the thiazole ring but does not have the hydrazone or pyrazolone components.

Uniqueness

(4E)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H15Cl2N5OS

Molecular Weight

444.3 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H15Cl2N5OS/c1-11-3-5-13(6-4-11)17-10-29-20(23-17)27-19(28)18(12(2)26-27)25-24-16-8-7-14(21)9-15(16)22/h3-10,26H,1-2H3

InChI Key

FIROSMWRQRLVLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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